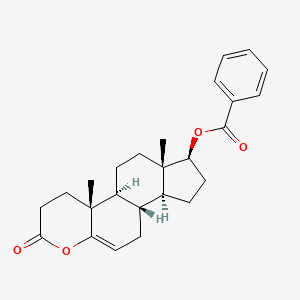

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Role in Steroid Hormone Regulation

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, as part of the study of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), contributes significantly to the regulation of steroid hormones, including estrogens and androgens. 17beta-HSDs catalyze the conversion between 17-ketosteroids and 17beta-hydroxysteroids, playing a critical role in the final steps of sex steroid biosynthesis. These enzymes are widespread across human tissues, not only in classical steroidogenic organs like the testes, ovaries, and placenta but also in various peripheral tissues, indicating a broad regulatory role in hormone action throughout the body. Research highlights the therapeutic potential of targeting specific 17beta-HSD isozymes for selective drug action to control concentrations of estrogens and androgens, which is crucial for treating hormone-sensitive pathologies such as various cancers and metabolic diseases (Poirier, 2003).

Inhibitors of 17beta-HSDs

In the context of therapeutic applications, inhibitors of 17beta-HSDs are of particular interest due to their role in controlling the active levels of sex steroids that drive pathologies like breast, ovarian, and prostate cancers, as well as conditions like acne and hirsutism. These inhibitors serve not only as tools for elucidating the biological roles of 17beta-HSDs in various systems but also as potential therapeutic agents. The advancement in the development of novel inhibitors for these enzymes, particularly those that are selective towards specific 17beta-HSD isoforms, underscores the importance of this area of research for medical science and pharmacology (Poirier, 2009).

Antioxidant and Radical Scavenging Activity

Beyond hormonal regulation, compounds structurally related to (17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one, such as chromones and their derivatives, have been explored for their antioxidant properties. These compounds, found in various natural sources, demonstrate significant physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects, attributed to their ability to neutralize active oxygen species and interrupt free radical processes. This indicates a potential for such molecules in preventing or mitigating cell impairment leading to various diseases, showcasing the broader applicability of this chemical framework in biomedical research (Yadav et al., 2014).

Propiedades

IUPAC Name |

[(1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-24-14-12-19-17(8-10-20-25(19,2)15-13-22(26)28-20)18(24)9-11-21(24)29-23(27)16-6-4-3-5-7-16/h3-7,10,17-19,21H,8-9,11-15H2,1-2H3/t17-,18-,19-,21-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVCSVFIMJJFFZ-ROECFKKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CCC(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747132 |

Source

|

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(17beta)-17-(Benzoyloxy)-4-oxaandrost-5-en-3-one | |

CAS RN |

71996-13-9 |

Source

|

| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-4a,6a-Dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-7-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)

![5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B584490.png)